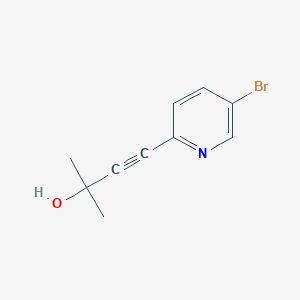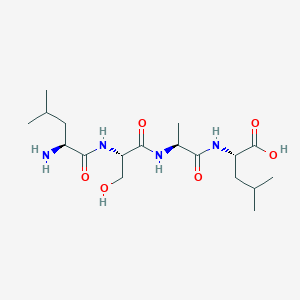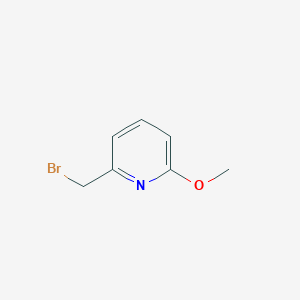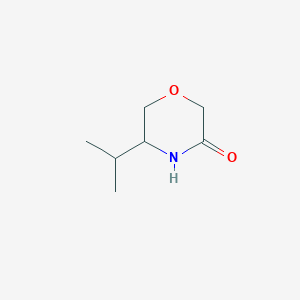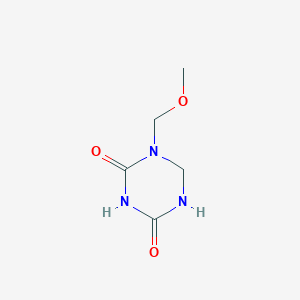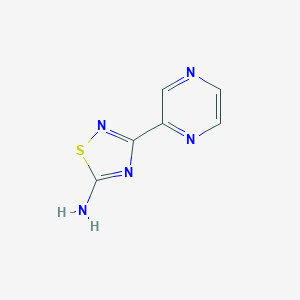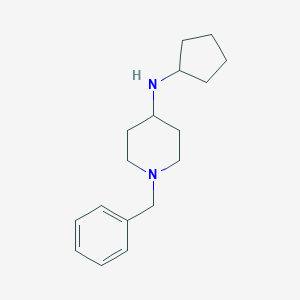
6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrimidine Chemistry and Complexes
The chemistry of pyrimidine derivatives, including compounds like 6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one, is a subject of extensive research due to their diverse properties and applications. A review of the literature reveals a broad investigation into the preparation, properties, and complex compounds of these ligands. Their noteworthy attributes include various spectroscopic properties, structures, magnetic properties, and potential for biological and electrochemical activity. This indicates unexplored avenues for research into analogues of such compounds that could have significant scientific and practical implications (Boča, Jameson, & Linert, 2011).
Synthesis and Applications in Medicinal Chemistry
The synthesis and application of pyrimidine scaffolds, including 6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one, are critical in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent literature emphasizes the development of pyrimidine cores, highlighting the use of hybrid catalysts for synthesizing various pyrimidine derivatives. These advancements suggest a growing interest in utilizing pyrimidine scaffolds for developing lead molecules with potential medicinal applications (Parmar, Vala, & Patel, 2023).
Anti-Inflammatory Activities and SAR
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit the expression and activities of several key inflammatory mediators. This highlights the potential for further research into the development of new pyrimidine analogs as anti-inflammatory agents, leveraging detailed structure-activity relationship (SAR) analysis to enhance activity and reduce toxicity (Rashid et al., 2021).
Optoelectronic Materials
The incorporation of pyrimidine rings into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. Research into functionalized quinazolines and pyrimidines has yielded insights into their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This underscores the versatility of pyrimidine derivatives in the development of advanced materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKGDQJCBTIGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352021 |
Source


|
| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |
CAS RN |
37660-23-4 |
Source


|
| Record name | 6-Amino-2-[(phenylmethyl)thio]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37660-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


